molecular formula C17H18N4O3 B2566333 N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine CAS No. 328021-87-0

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

Cat. No. B2566333
CAS RN: 328021-87-0
M. Wt: 326.356
InChI Key: WXJUGVRDGAAXMB-ZDLGFXPLSA-N
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Description

“N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine” is a chemical compound. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Anticancer Potential

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine and its derivatives have been investigated for their anticancer activities. A study synthesized this compound by reacting a Schiff base with malononitrile in absolute ethanol. The compound was screened for in vitro anticancer potential using HeLa and PC3 cells, demonstrating limited cytotoxicity, with a notable moderate cytotoxic effect towards HeLa cells by one of the derivatives (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Photoluminescent Studies

Lanthanide complexes with N-substituted tris(benzimidazol-2-ylmethyl)amine ligands, including derivatives similar to N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine, were synthesized and characterized. These complexes demonstrated varying photoluminescent properties influenced by the substituent groups on the ligand, the choice of lanthanide ion, and the presence of secondary ligands or anions. The study highlighted the potential of these complexes for applications in luminescent materials and the modification of photophysical properties through ligand design (Pan et al., 2009).

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives, including N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine analogs, were prepared and evaluated for their antimicrobial and cytotoxic activities. These compounds showed significant antibacterial activity and demonstrated cytotoxic activity in vitro, indicating their potential as therapeutic agents (Noolvi et al., 2014).

Synthesis and Biological Evaluation

The synthesis of benzimidazole derivatives, including N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine, and their biological evaluation for anticancer activity has been explored. A series of bis-benzimidazole compounds were synthesized and showed notable anticancer activity when tested against a panel of cancer cell lines. This study emphasizes the significance of structural modification in benzimidazole derivatives to enhance their therapeutic potential (Rashid, 2020).

properties

IUPAC Name

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-21-17-19-12-6-4-5-7-13(12)20-17/h4-10H,1-3H3,(H2,19,20,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUGVRDGAAXMB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

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